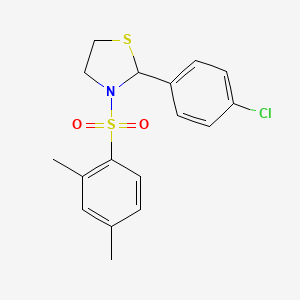![molecular formula C17H18ClNO3S2 B11648292 methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648292.png)
methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a hexanoate ester. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
合成路线和反应条件
6-[(5Z)-5-[(3-氯苯基)亚甲基]-4-氧代-2-硫代亚基-1,3-噻唑烷-3-基]己酸甲酯的合成通常涉及以下步骤:
噻唑烷酮环的形成: 在碱性条件下,通过使合适的胺与二硫化碳和烷基卤化物反应来合成噻唑烷酮环。
氯苯基的引入: 通过与合适的醛或酮的缩合反应引入氯苯基。
酯化: 最后一步是在酸性条件下将所得的噻唑烷酮衍生物与己酸或其衍生物酯化。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用催化剂、控制反应温度以及采用重结晶或色谱等提纯技术。
化学反应分析
反应类型
6-[(5Z)-5-[(3-氯苯基)亚甲基]-4-氧代-2-硫代亚基-1,3-噻唑烷-3-基]己酸甲酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成亚砜或砜。
还原: 还原反应可以将羰基转化为醇。
取代: 氯苯基可以发生亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产物
氧化: 亚砜或砜。
还原: 醇衍生物。
取代: 各种取代的噻唑烷酮衍生物。
科学研究应用
6-[(5Z)-5-[(3-氯苯基)亚甲基]-4-氧代-2-硫代亚基-1,3-噻唑烷-3-基]己酸甲酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗真菌特性。
医学: 研究其作为抗炎和抗癌剂的潜力。
工业: 用于开发新材料和化学工艺。
作用机制
6-[(5Z)-5-[(3-氯苯基)亚甲基]-4-氧代-2-硫代亚基-1,3-噻唑烷-3-基]己酸甲酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以抑制某些酶或受体,从而产生其生物效应。例如,它可能抑制微生物酶,导致抗菌活性,或与参与炎症或癌症的细胞通路相互作用。
相似化合物的比较
类似化合物
噻唑烷二酮: 具有类似噻唑烷酮环但取代基不同的化合物。
氯苯基衍生物: 具有氯苯基但核心结构不同的化合物。
独特性
6-[(5Z)-5-[(3-氯苯基)亚甲基]-4-氧代-2-硫代亚基-1,3-噻唑烷-3-基]己酸甲酯是独特的,因为它具有特定官能团的组合,赋予其独特的化学和生物学性质。
属性
分子式 |
C17H18ClNO3S2 |
|---|---|
分子量 |
383.9 g/mol |
IUPAC 名称 |
methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C17H18ClNO3S2/c1-22-15(20)8-3-2-4-9-19-16(21)14(24-17(19)23)11-12-6-5-7-13(18)10-12/h5-7,10-11H,2-4,8-9H2,1H3/b14-11- |
InChI 键 |
OXUIQLRFLIUHTR-KAMYIIQDSA-N |
手性 SMILES |
COC(=O)CCCCCN1C(=O)/C(=C/C2=CC(=CC=C2)Cl)/SC1=S |
规范 SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
![Ethyl (2Z)-2-({3-[(4-fluorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648229.png)
![{3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B11648237.png)
![2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11648248.png)

![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648257.png)
![8-Methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11648268.png)
![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11648273.png)
![Ethyl 6-bromo-5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11648281.png)

![2-chloro-N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11648291.png)
![2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11648298.png)
![8-morpholin-4-yl-N-pentyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11648300.png)
![(5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648315.png)
